3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide
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Overview
Description
3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a phenyl group, a pyridinyl group, and a pyrimidinyl group, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like TMSCN and various halides are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can lead to a decrease in the proliferation of tumor cells and suppression of certain types of cancer .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.
Nilotinib: Similar to imatinib but with improved efficacy and reduced side effects.
Uniqueness
3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide is unique due to its specific structural features, which allow for versatile chemical modifications and a wide range of biological activities. Its combination of phenyl, pyridinyl, and pyrimidinyl groups provides a distinct advantage in targeting multiple molecular pathways .
Properties
IUPAC Name |
3-phenyl-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c27-20(10-9-16-6-2-1-3-7-16)23-13-12-22-18-14-19(25-15-24-18)26-17-8-4-5-11-21-17/h1-8,11,14-15H,9-10,12-13H2,(H,23,27)(H2,21,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEFHEOYZASYDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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